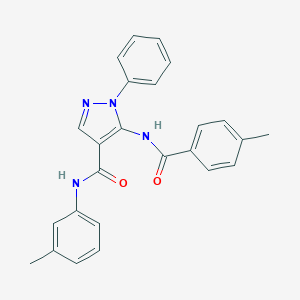![molecular formula C18H18N2O2 B505028 N-allyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B505028.png)
N-allyl-2-[(3-methylbenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-[(3-methylbenzoyl)amino]benzamide is an organic compound belonging to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(3-methylbenzoyl)amino]benzamide typically involves a multi-step process. One common method starts with the nitration of m-toluic acid to obtain 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. The final step involves the reaction of this amine with prop-2-enylbenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-2-[(3-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[(3-methylbenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-allyl-2-[(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-methylbenzoic acid: Another benzamide derivative with similar structural properties.
N-ethyl-2-methylbenzamide: Known for its use in organic synthesis.
3-acetoxy-2-methylbenzamide: Studied for its antibacterial and antioxidant activities
Uniqueness
N-allyl-2-[(3-methylbenzoyl)amino]benzamide stands out due to its unique prop-2-enyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its diverse applications in research and industry .
Eigenschaften
Molekularformel |
C18H18N2O2 |
|---|---|
Molekulargewicht |
294.3g/mol |
IUPAC-Name |
2-[(3-methylbenzoyl)amino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-11-19-18(22)15-9-4-5-10-16(15)20-17(21)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
KAZNUNHOBZUOEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(hydroxymethyl)phenyl]propanamide](/img/structure/B504946.png)

![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)


![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504954.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504956.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B504958.png)
![N-{2-[(3,4-dimethylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B504961.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B504962.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]isonicotinamide](/img/structure/B504963.png)


